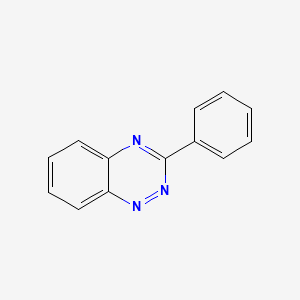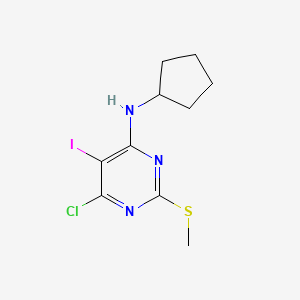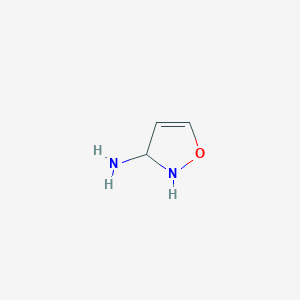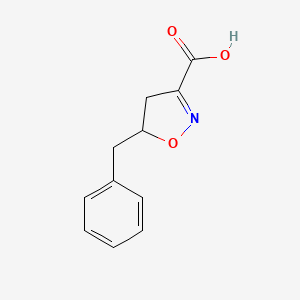
4(1H)-Pyrimidinone, 2,3-dihydro-5-((methylphenylamino)methyl)-2-thioxo-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4(1H)-Pyrimidinone, 2,3-dihydro-5-((methylphenylamino)methyl)-2-thioxo- is a heterocyclic compound that contains both sulfur and nitrogen atoms in its structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4(1H)-Pyrimidinone, 2,3-dihydro-5-((methylphenylamino)methyl)-2-thioxo- typically involves the condensation of appropriate precursors under specific conditions. One common method involves the reaction of a thiourea derivative with a suitable aldehyde or ketone in the presence of a base. The reaction conditions often include heating the mixture to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.
Analyse Chemischer Reaktionen
Types of Reactions
4(1H)-Pyrimidinone, 2,3-dihydro-5-((methylphenylamino)methyl)-2-thioxo- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol or thioether.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thioxo group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and thioethers.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4(1H)-Pyrimidinone, 2,3-dihydro-5-((methylphenylamino)methyl)-2-thioxo- has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Material Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and other advanced materials.
Wirkmechanismus
The mechanism by which 4(1H)-Pyrimidinone, 2,3-dihydro-5-((methylphenylamino)methyl)-2-thioxo- exerts its effects involves interactions with specific molecular targets. For instance, in medicinal applications, the compound may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and the structure of the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiophene Derivatives: These compounds also contain sulfur and have similar electronic properties.
Pyrimidine Derivatives: Compounds with a pyrimidine ring structure share some chemical reactivity with 4(1H)-Pyrimidinone derivatives.
Uniqueness
4(1H)-Pyrimidinone, 2,3-dihydro-5-((methylphenylamino)methyl)-2-thioxo- is unique due to the presence of both a thioxo group and a pyrimidinone ring in its structure. This combination imparts distinct chemical and physical properties, making it a versatile compound for various applications.
Eigenschaften
CAS-Nummer |
89665-78-1 |
|---|---|
Molekularformel |
C12H13N3OS |
Molekulargewicht |
247.32 g/mol |
IUPAC-Name |
5-[(N-methylanilino)methyl]-2-sulfanylidene-1H-pyrimidin-4-one |
InChI |
InChI=1S/C12H13N3OS/c1-15(10-5-3-2-4-6-10)8-9-7-13-12(17)14-11(9)16/h2-7H,8H2,1H3,(H2,13,14,16,17) |
InChI-Schlüssel |
CXTNPFPWASRPSS-UHFFFAOYSA-N |
Kanonische SMILES |
CN(CC1=CNC(=S)NC1=O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-Methylpyrido[3,2-e][1,2,4]triazine](/img/structure/B12912940.png)




![5-(4-Methoxyphenyl)-N-phenylimidazo[1,5-a]pyrazin-8-amine](/img/structure/B12912963.png)

![2,6,6-Trimethyl-5-phenyl-5,6-dihydrofuro[2,3-d]pyrimidin-4(3h)-one](/img/structure/B12912983.png)



![5-[([1,1'-Biphenyl]-4-yl)methoxy]-4-chloro-2-ethylpyridazin-3(2H)-one](/img/structure/B12913024.png)
